4-(N,N-diisobutylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diisobutylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-diisobutylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
This compound features a benzamide backbone with a sulfamoyl group and a dioxoisoindoline moiety, which are believed to contribute to its biological efficacy.
Antitumor Activity
Recent studies have indicated that compounds related to This compound exhibit significant antitumor properties. For instance, related benzamide derivatives have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.
- Assays Used : MTS assay for cell viability and BrdU assay for proliferation.
Table 1: Antitumor Activity Overview
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
4-Diisobutylsulfamoyl | A549 | 5.13 ± 0.97 | Moderate cytotoxicity |
4-Diisobutylsulfamoyl | MCF-7 | 6.75 ± 0.19 | High cytotoxicity |
Related Compounds | NCI-H358 | 2.12 ± 0.21 | High antitumor activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the tested cell line.
The mechanism by which This compound exerts its antitumor effects may involve:
- Inhibition of Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, related benzamide derivatives showed varying degrees of toxicity:
- Acute Toxicity : Some derivatives exhibited low toxicity levels, making them promising candidates for further development.
Table 2: Toxicity Assessment in Zebrafish Embryos
Compound | LC50 (mg/L) | Toxicity Classification |
---|---|---|
Compound A | 20.58 | Low toxicity |
Compound B | 15.00 | Moderate toxicity |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Breast Cancer Treatment :
- A study evaluated a series of benzamide derivatives targeting HER2-positive breast cancer cells.
- Results indicated significant tumor reduction in xenograft models treated with these compounds.
-
Lung Cancer Trials :
- Clinical trials have shown that compounds structurally related to This compound can enhance the effectiveness of existing chemotherapeutics like doxorubicin.
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-14(2)12-26(13-15(3)4)32(30,31)18-8-5-16(6-9-18)21(27)24-17-7-10-19-20(11-17)23(29)25-22(19)28/h5-11,14-15H,12-13H2,1-4H3,(H,24,27)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKSLWGTUJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.